molecular formula C6H10F2N2O B2396144 3,3-Difluoro-1,5-diazocan-2-one CAS No. 2168237-60-1

3,3-Difluoro-1,5-diazocan-2-one

Cat. No.: B2396144
CAS No.: 2168237-60-1
M. Wt: 164.156
InChI Key: HJVYCRFFLXLXBA-UHFFFAOYSA-N
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Description

3,3-Difluoro-1,5-diazocan-2-one is a chemical compound with the molecular formula C6H10F2N2O and a molecular weight of 164.15 g/mol . It is characterized by the presence of two fluorine atoms and a diazocane ring structure. This compound is primarily used in research and development settings.

Preparation Methods

The synthesis of 3,3-Difluoro-1,5-diazocan-2-one involves specific reaction conditions and reagents. One common synthetic route includes the reaction of appropriate amines with fluorinated reagents under controlled conditions . The industrial production methods for this compound are not widely documented, but typically involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3,3-Difluoro-1,5-diazocan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Difluoro-1,5-diazocan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1,5-diazocan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,3-Difluoro-1,5-diazocan-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,3-difluoro-1,5-diazocan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-6(8)4-9-2-1-3-10-5(6)11/h9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVYCRFFLXLXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C(=O)NC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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